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molecular formula C14H9BrN2OS B8678388 8-bromo-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

8-bromo-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Cat. No. B8678388
M. Wt: 333.20 g/mol
InChI Key: SAKVWUGXJWWTMT-UHFFFAOYSA-N
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Patent
US09394297B2

Procedure details

TEA (1.93 mL, 13.89 mmol), 2-amino-3-bromo-benzoic acid (Aldrich, 2.00 g, 9.26 mmol), phenyl isothiocyanate (Aldrich; 1.66 mL, 13.89 mmol) were combined in 30 mL t-BuOH, flask sealed, and heated to 100° C. overnight. The heterogeneous reaction was cooled to 40° C. and filtered, rinsing 3× Et2O, and the solid was collected and dried in vacuo to give 8-bromo-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (3.0 g, 9.00 mmol, 97% yield) as an off-white solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 10.76 (1H, br. s.), 8.02 (1H, dd, J=7.8, 1.4 Hz), 7.94 (1H, dd, J=7.9, 1.3 Hz), 7.34-7.51 (3H, m), 7.14-7.26 (3H, m). m/z (ESI, +ve) 332.9/334.9 (M+H)+.
[Compound]
Name
TEA
Quantity
1.93 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
1.66 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:10]([Br:11])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=O.[C:12]1([N:18]=[C:19]=[S:20])[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>CC(O)(C)C>[Br:11][C:10]1[CH:9]=[CH:8][CH:7]=[C:3]2[C:2]=1[NH:1][C:19](=[S:20])[N:18]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)[C:4]2=[O:6]

Inputs

Step One
Name
TEA
Quantity
1.93 mL
Type
reactant
Smiles
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
NC1=C(C(=O)O)C=CC=C1Br
Step Three
Name
Quantity
1.66 mL
Type
reactant
Smiles
C1(=CC=CC=C1)N=C=S
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
CC(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
flask sealed
CUSTOM
Type
CUSTOM
Details
The heterogeneous reaction
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to 40° C.
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
rinsing 3× Et2O
CUSTOM
Type
CUSTOM
Details
the solid was collected
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC=C2C(N(C(NC12)=S)C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 9 mmol
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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